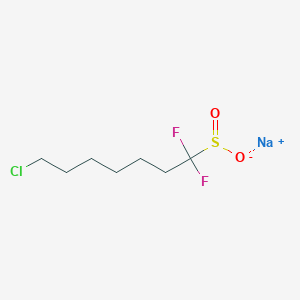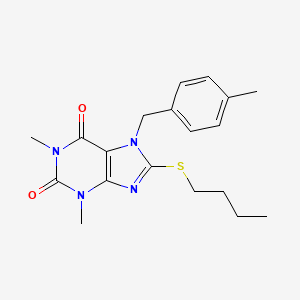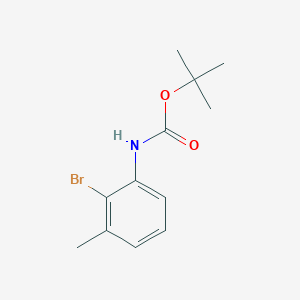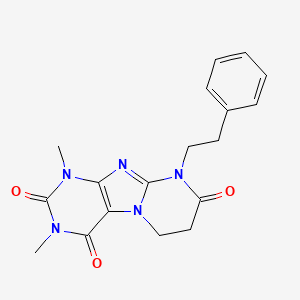
4-((2-Methylpentan-2-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methylpentan-2-yl)amino)benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly significant for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
The synthesis of 4-((2-Methylpentan-2-yl)amino)benzamide involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4-((2-Methylpentan-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-((2-Methylpentan-2-yl)amino)benzamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is involved in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-((2-Methylpentan-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
4-((2-Methylpentan-2-yl)amino)benzamide is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. Similar compounds include:
- 4-((2-Methylpentan-2-yl)amino)benzoic acid
- 4-((2-Methylpentan-2-yl)amino)benzyl alcohol
- 4-((2-Methylpentan-2-yl)amino)benzyl chloride
These compounds share similar structural features but differ in their functional groups and reactivity .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-(2-methylpentan-2-ylamino)benzamide |
InChI |
InChI=1S/C13H20N2O/c1-4-9-13(2,3)15-11-7-5-10(6-8-11)12(14)16/h5-8,15H,4,9H2,1-3H3,(H2,14,16) |
InChI Key |
XBJTZGNQAWNFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B12053723.png)
![2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B12053725.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)

![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
